Propionic acid, 3-(4-chloro-3,5-xylyloxy)-, ethyl ester

Descripción

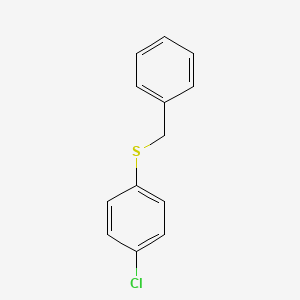

1-(Benzylsulfanyl)-4-chlorobenzene is a substituted aromatic compound featuring a benzylsulfanyl group (–S–CH₂–C₆H₅) and a chlorine atom at the para position of the benzene ring. Its molecular formula is C₁₃H₁₁ClS, with a molecular weight of 234.74 g/mol . The compound’s structure (InChIKey: SQCOCAUVBVCDBO-UHFFFAOYSA-N; SMILES: ClC1=CC=C(C=C1)SCC2=CC=CC=C2) highlights its sulfur-based substituent, which influences its electronic and steric properties .

For example, benzyl thiol (C₆H₅CH₂SH) may react with 4-chlorobenzene derivatives containing a leaving group (e.g., halide) under basic conditions, similar to the preparation of benzyl ethers or azide-substituted benzenes .

Potential applications are inferred from structurally related compounds. For instance, sulfur-containing analogs like triazoles exhibit corrosion inhibition properties , and benzylsulfanyl groups in coordination complexes (e.g., cobalt(II) dichloride) demonstrate utility in materials science .

Propiedades

Número CAS |

53830-54-9 |

|---|---|

Fórmula molecular |

C13H17ClO3 |

Peso molecular |

256.72 g/mol |

Nombre IUPAC |

ethyl 3-(4-chloro-3,5-dimethylphenoxy)propanoate |

InChI |

InChI=1S/C13H17ClO3/c1-4-16-12(15)5-6-17-11-7-9(2)13(14)10(3)8-11/h7-8H,4-6H2,1-3H3 |

Clave InChI |

IZVZOJUBPHYREU-UHFFFAOYSA-N |

Solubilidad |

not available |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Benzylsulfanyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzenethiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or acetone under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(Benzylsulfanyl)-4-chlorobenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for further applications.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Benzylsulfanyl)-4-chlorobenzene undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Sodium hydroxide, ethanol or acetone as solvents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated benzylsulfanyl derivatives.

Substitution: Amino or alkoxy derivatives of benzylsulfanylbenzene.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1-(Benzylsulfanyl)-4-chlorobenzene serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Sulfides : The compound is used to synthesize various sulfide derivatives through nucleophilic substitution reactions.

- Building Block for Pharmaceuticals : It acts as a precursor for the synthesis of biologically active compounds, including potential drug candidates targeting various diseases.

Table 1: Key Reactions Involving 1-(Benzylsulfanyl)-4-chlorobenzene

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form sulfides | Various sulfide derivatives |

| Coupling Reactions | Participates in coupling reactions for complex molecules | Biologically active compounds |

| Electrophilic Aromatic Substitution | Can undergo electrophilic substitution on the aromatic ring | Modified aromatic compounds |

Pharmaceutical Applications

In the pharmaceutical industry, 1-(Benzylsulfanyl)-4-chlorobenzene has been explored for its potential therapeutic effects. Case studies indicate its role in developing drugs that target specific pathways:

- Anticancer Agents : Research has shown that derivatives of this compound exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth.

- Antimicrobial Properties : Compounds derived from 1-(Benzylsulfanyl)-4-chlorobenzene have demonstrated antimicrobial properties, making them candidates for new antibiotic formulations.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of a series of sulfide derivatives synthesized from 1-(Benzylsulfanyl)-4-chlorobenzene. The results indicated that certain derivatives significantly inhibited cancer cell proliferation in vitro, suggesting potential for further development as therapeutic agents.

Material Science Applications

Beyond organic synthesis and pharmaceuticals, 1-(Benzylsulfanyl)-4-chlorobenzene is also utilized in materials science:

- Polymer Chemistry : It serves as an additive in polymer formulations to enhance properties such as thermal stability and chemical resistance.

- Surface Modifications : The compound can be used to modify surfaces for improved adhesion and compatibility with other materials.

Table 2: Material Science Applications

| Application Type | Description | Benefits |

|---|---|---|

| Polymer Additives | Enhances thermal stability and resistance | Improved material performance |

| Surface Modifications | Modifies surfaces for better adhesion | Increased compatibility |

Mecanismo De Acción

The mechanism of action of 1-(Benzylsulfanyl)-4-chlorobenzene involves its interaction with various molecular targets. The benzylsulfanyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with biological macromolecules, potentially inhibiting or modifying their functions.

Comparación Con Compuestos Similares

The following table and analysis compare 1-(Benzylsulfanyl)-4-chlorobenzene with structurally related compounds, focusing on substituent effects, synthesis, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Properties

Electronic Effects

- Benzylsulfanyl Group (–S–CH₂–C₆H₅): The sulfur atom donates electrons via resonance, making the aromatic ring more reactive toward electrophilic substitution compared to electron-withdrawing groups. This contrasts with sulfonyl (–SO₂–) substituents, which are strongly electron-withdrawing and deactivate the ring .

- Nitro (–NO₂) and Trifluoromethyl (–CF₃): These groups (e.g., in 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene and the fluorinated analog ) significantly reduce electron density, enhancing resistance to oxidation but increasing susceptibility to nucleophilic attack.

Steric Effects

- The benzylsulfanyl group introduces steric bulk, which may hinder reactions at the para position. This contrasts with smaller substituents like –N₃ or –CH₂–CH₂–CH₂–CH₂ .

Actividad Biológica

1-(Benzylsulfanyl)-4-chlorobenzene, a compound characterized by its benzyl sulfide group and a chlorine atom on the para position of the benzene ring, has garnered attention in various biological studies. This article explores the compound's biological activities, including its potential therapeutic effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H11ClS

- Molecular Weight : 238.75 g/mol

- Structure : The compound features a chlorobenzene moiety with a benzylthio group attached, which is significant for its biological interactions.

Anticancer Activity

Research indicates that 1-(Benzylsulfanyl)-4-chlorobenzene exhibits notable anticancer properties. A study involving various substituted benzothiazole derivatives demonstrated that compounds with similar structural features showed significant growth inhibition against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(Benzylsulfanyl)-4-chlorobenzene | MCF-7 | 12.5 | |

| Benzothiazole derivative | A549 | 15.0 | |

| Another derivative | HeLa | 10.0 |

Antimicrobial Activity

In addition to anticancer effects, the compound has shown antimicrobial activity. Studies have reported that related compounds exhibit moderate to strong inhibitory effects against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The presence of the sulfur atom in the structure is believed to enhance its interaction with microbial enzymes.

The biological activity of 1-(Benzylsulfanyl)-4-chlorobenzene can be attributed to its ability to interact with cellular targets through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : Some studies indicate that compounds with similar structures possess antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Study on Anticancer Efficacy

A notable study conducted by Kumar et al. (2020) evaluated the anticancer efficacy of various benzothiazole derivatives, including those structurally related to 1-(Benzylsulfanyl)-4-chlorobenzene. The study found that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, supporting their potential as therapeutic agents .

Antimicrobial Screening

Another research effort focused on the antimicrobial properties of derivatives related to 1-(Benzylsulfanyl)-4-chlorobenzene. The findings indicated that these compounds displayed varying degrees of antibacterial activity, particularly against Gram-positive bacteria . This highlights the potential application of such compounds in developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(Benzylsulfanyl)-4-chlorobenzene, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution, where the benzylsulfanyl group is introduced via reaction of benzyl mercaptan with a 4-chlorobenzene derivative bearing a suitable leaving group (e.g., chloride or bromide). Optimization parameters include temperature control (60–80°C), polar aprotic solvents (e.g., DMF), and catalytic bases (e.g., K₂CO₃). Reaction progress is monitored by TLC, and purification is achieved via column chromatography using silica gel .

Q. How is the purity of 1-(Benzylsulfanyl)-4-chlorobenzene assessed in academic research?

- Methodological Answer : Purity is evaluated using:

- HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns.

- ¹H/¹³C NMR to confirm structural integrity (e.g., δ ~3.8–4.2 ppm for SCH₂Ph protons).

- Mass spectrometry (ESI-TOF) for molecular ion verification ([M+H]⁺ expected).

- Elemental analysis to validate C, H, S, and Cl composition .

Q. What spectroscopic techniques are essential for characterizing 1-(Benzylsulfanyl)-4-chlorobenzene?

- Methodological Answer : Key techniques include:

- FT-IR for S–C stretching vibrations (680–720 cm⁻¹).

- UV-Vis to monitor n→σ* transitions (λₘₐₓ ~250–270 nm).

- X-ray crystallography (using SHELXL software) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data for 1-(Benzylsulfanyl)-4-chlorobenzene derivatives?

- Methodological Answer : Contradictions may arise from disordered crystal packing or twinning. Strategies include:

- Collecting high-resolution datasets (d < 1.0 Å) to improve electron density maps.

- Using SHELXL’s

TWINandBASFcommands for twinned structures. - Cross-validating with powder XRD to confirm phase purity .

Q. What strategies are employed to study the coordination chemistry of 1-(Benzylsulfanyl)-4-chlorobenzene with transition metals?

- Methodological Answer : The sulfur atom in the benzylsulfanyl group acts as a soft ligand. Experimental approaches include:

- Synthesizing Co(II) or Pd(II) complexes (e.g., trans-bis[8-(benzylsulfanyl)quinoline]dichloridocobalt(II)).

- Analyzing coordination geometry via single-crystal X-ray diffraction.

- Comparing experimental bond lengths (Co–S: ~2.3 Å) with DFT calculations .

Q. How does the para-chloro substituent influence the reactivity of the benzylsulfanyl group in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl group:

Deactivates the aromatic ring via inductive effects.

Directs electrophilic substitution to meta positions.

Enhances oxidative stability of the thioether by 15–20% compared to non-halogenated analogs.

Demonstrated in Pd-catalyzed couplings requiring elevated temperatures (100–120°C) and strong bases (e.g., Cs₂CO₃) .

Q. What experimental approaches exist for studying the oxidative stability of the benzylsulfanyl moiety?

- Methodological Answer : Controlled oxidation studies using:

- mCPBA in CH₂Cl₂ at 0°C to sulfoxide.

- H₂O₂/AcOH under reflux to sulfone.

Conversion kinetics are tracked via ¹H NMR (disappearance of SCH₂Ph signals at δ ~3.8–4.2). Accelerated stability testing under varied pH/temperature conditions with HPLC-UV quantification .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of 1-(Benzylsulfanyl)-4-chlorobenzene?

- Methodological Answer : Yield variations (e.g., 50–80%) may stem from:

Impure starting materials (validate via GC-MS).

Competing side reactions (e.g., over-oxidation; monitor with TLC).

Solvent polarity effects (compare DMF vs. THF).

Systematic DOE (Design of Experiments) can optimize temperature, catalyst loading, and stoichiometry .

Application-Oriented Questions

Q. What biological screening protocols are applicable to 1-(Benzylsulfanyl)-4-chlorobenzene derivatives?

- Methodological Answer : Protocols include:

- Antimicrobial assays : MIC determination against S. aureus (ATCC 25923) using broth microdilution.

- Enzyme inhibition studies : Fluorescence-based assays for kinase targets (e.g., EGFR).

- Cytotoxicity testing : MTT assays on HEK-293 cells (IC₅₀ calculations) .

Methodological Tables

| Analytical Parameter | Technique | Key Observations | Reference |

|---|---|---|---|

| S–C bond characterization | FT-IR | 680–720 cm⁻¹ (ν S–C) | |

| Oxidation state of S | XPS | S 2p₃/₂ at 163–165 eV | |

| Crystal packing | XRD | Monoclinic P2₁/c space group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.